Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate
Description
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-3-6(4-9(12)14-2)7(10)5-11-8/h3,5H,4H2,1-2H3 |
InChI Key |
YLXRCHCPANSDRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)CC(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Directed Lithiation and Bromination of 4-Methoxypyridine
One established method begins with 4-methoxypyridine, which undergoes C-2 lithiation using a strong base such as lithium tetramethylpiperidide (LTMP). Subsequent bromination yields 2-bromo-4-methoxypyridine, a key intermediate for further functionalization. This intermediate can be further treated with LTMP and electrophiles like dimethylformamide (DMF) to introduce aldehyde functionality at the C-3 position. Reduction of the aldehyde to the corresponding alcohol and subsequent transformations lead to substituted alkoxypyridines, including bromo-substituted derivatives.
Key reaction conditions and yields:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Lithiation of 4-methoxypyridine | Lithium tetramethylpiperidide (LTMP), -78°C | Not specified |
| Bromination | 1,2-Dibromotetrachloroethane | Not specified |
| Formylation (DMF) | LTMP, DMF | Not specified |
| Reduction to alcohol | Sodium borohydride | Overall 70% yield for aldehyde to alcohol |
| Cyclization to dioxino-pyridine | Acidic conditions | 72% |
This method is notable for its regioselectivity and moderate to good yields, providing a route to 5-bromo-2-methoxypyridine derivatives.
Halogenation and Esterification Approaches
Another approach involves bromination of methoxypyridine derivatives followed by esterification of the acetyl side chain. For example, bromination of 5-bromo-2-methoxypyridine under controlled conditions, followed by reaction with methyl bromoacetate or related reagents, can yield methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate.
A reported experimental procedure includes:
- Formation of a Grignard reagent from 5-bromo-2-methoxypyridine using isopropylmagnesium chloride and n-butyllithium at 0°C,
- Quenching with molecular iodine to introduce the bromo substituent,
- Purification by silica gel chromatography to isolate the desired product with yields around 81%.
This method highlights the utility of organometallic intermediates in constructing brominated methoxypyridine esters.
Palladium-Catalyzed Cross-Coupling Reactions
Data Table Summarizing Key Preparation Methods
Research Outcomes and Industrial Relevance
- The directed lithiation method offers precise control over substitution patterns on the pyridine ring, essential for synthesizing complex derivatives with high regioselectivity.
- Organometallic methods involving Grignard reagents provide high yields and purity, suitable for laboratory-scale synthesis and potentially scalable with proper controls.
- Palladium-catalyzed cross-coupling reactions enable structural diversification, though yields are moderate and reaction conditions require inert atmospheres and elevated temperatures, which may influence industrial scalability.
- No direct large-scale industrial synthesis of this compound was found, but related brominated methoxypyridine intermediates are produced on scale for pharmaceutical applications, indicating potential for scale-up with optimization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
While the search results do not provide information specifically for "Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate", some results discuss a related compound, "Ethyl 2-(2-methoxypyridin-4-yl)acetate," and its applications in scientific research. Information on "MK-8189" is also present in the search results.
Here's a summary of the applications of Ethyl 2-(2-methoxypyridin-4-yl)acetate:
Scientific Research Applications
Ethyl 2-(2-methoxypyridin-4-yl)acetate is a pyridine derivative with the CAS number 847375-45-5. It is used in scientific research across multiple disciplines. Its structure includes a methoxy group at the 2-position of the pyridine ring, which is crucial for its biological activity.
Chemistry It serves as a building block in synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology The compound is studied for its potential biological activities and interactions with biomolecules. Its biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. As a ligand, the compound modulates the activity of various receptors involved in cellular signaling pathways and has been observed to inhibit key enzymes in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
Medicine Research explores its potential therapeutic applications, including its use as a precursor in synthesizing pharmaceutical compounds.
Industry It is utilized in developing new materials and as an intermediate in producing agrochemicals and other industrial products.
Biological activities
Ethyl 2-(2-methoxypyridin-4-yl)acetate has diverse biological activities and has shown potential in various biological assays.
Anticancer Activity In vitro studies demonstrated that this compound inhibits the proliferation of non-small cell lung cancer (NSCLC) cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway, leading to reduced cell migration and invasion, as well as inducing cell cycle arrest and apoptosis.
Antimicrobial Activity In a study evaluating various analogues, this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Detailed Findings This compound significantly inhibited the growth of NSCLC cells in vitro, indicating its potential as a therapeutic agent in cancer treatment. The mechanism involves disruption of critical signaling pathways that control cell survival and proliferation. In antimicrobial testing against MRSA, the compound displayed an MIC of 12.5 µg/mL, indicating strong activity compared to traditional antibiotics like vancomycin; however, it showed no significant antifungal activity against Candida species even at high concentrations.
Comparison with Similar Compounds Ethyl 2-(2-methoxypyridin-4-yl)acetate can be compared with other similar compounds, such as:
- Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which may affect its reactivity and properties.
- Ethyl 2-(2-hydroxypyridin-4-yl)acetate: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s chemical behavior and biological activity.
| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | Reference |
|---|---|---|---|---|
| Anticancer | NSCLC Cell Lines | N/A | 27.1 | |
| Antimicrobial | MRSA | 12.5 | N/A | |
| Antifungal | Candida spp. | >800 | N/A |
MK-8189
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate differ primarily in substituents on the pyridine ring. Key comparisons include:
Methyl 2-(5-bromo-2-chloropyridin-4-yl)acetate
- Molecular Formula: C₈H₇BrClNO₂
- Substituents : 5-Br, 2-Cl, 4-CH₂COOCH₃
- Key Differences :
- The chlorine atom at position 2 is electron-withdrawing, reducing the pyridine ring’s electron density compared to the methoxy group in the target compound.
- This substitution may enhance electrophilic reactivity at the bromine site, making it more amenable to cross-coupling reactions.
Methyl 2-(5-bromo-4-methylpyridin-2-yl)acetate
- Molecular Formula: C₉H₁₀BrNO₂
- Substituents : 5-Br, 4-CH₃, 2-CH₂COOCH₃
- The lack of a methoxy group reduces hydrogen-bonding capacity compared to the target compound.
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
- Structure : Tetrazole ring fused to a hydroxyphenyl group.
- Key Differences :
Structural and Functional Comparison Table
Research Findings and Inferences
In contrast, the chloro-substituted analog may favor electrophilic aromatic substitution.
Hydrogen Bonding : The methoxy group could participate in weak hydrogen bonding, similar to the hydroxyphenyl-tetrazole compound’s O–H⋯N interactions . This property might influence crystallization behavior or solubility.
Synthetic Utility : The bromine atom in all analogs positions them as candidates for further functionalization. However, steric effects in the 4-methyl derivative may limit reactivity compared to the target compound.
Biological Activity
Methyl 2-(5-bromo-2-methoxypyridin-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₈BrNO₃
- IUPAC Name : this compound
- CAS Number : 25213095
The presence of the bromine atom and methoxy group on the pyridine ring contributes to the compound's reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to act as a ligand. It binds to specific receptors or enzymes, modulating their activity and leading to various biological effects. The mechanism involves:
- Receptor Binding : The compound interacts with specific molecular targets, which can include enzymes involved in metabolic pathways.
- Enzyme Modulation : By binding to these enzymes, it can enhance or inhibit their activity, affecting cellular processes such as proliferation and apoptosis.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that certain pyridine derivatives can induce cell cycle arrest and apoptosis in cancer cells, particularly in leukemia cell lines like MV4:11 .
| Compound | Cell Line | GI50 (nM) | Selectivity Ratio |
|---|---|---|---|
| This compound | MV4:11 | 38 | 210-fold over K562 |
Antibacterial Activity
Pyridine derivatives have also been reported to possess antibacterial properties. This compound may exhibit similar activities against resistant bacterial strains. For instance, related compounds have shown significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
- Study on Antiproliferative Activity :
-
Antibacterial Evaluation :
- In another investigation, pyridine derivatives were assessed for their antibacterial efficacy. The results highlighted that compounds with similar structures exhibited varying degrees of effectiveness against resistant bacterial strains, suggesting that this compound could be further explored for its antibacterial properties .
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
